molecular formula C17H10Cl2N2O4S B2457991 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,5-dichlorobenzoate CAS No. 877636-19-6

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,5-dichlorobenzoate

Cat. No. B2457991
CAS RN: 877636-19-6
M. Wt: 409.24
InChI Key: BKHWIVSVNWQNFI-UHFFFAOYSA-N
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Description

“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,5-dichlorobenzoate” is a chemical compound with the molecular formula C17H11N3O6S . It is known to exhibit substantial antiviral activity .


Synthesis Analysis

The synthesis of this compound involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The method is based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H and 13C NMR, LCMS, and FT-IR spectral techniques . The molecular weight of this compound is 385.35 g/mol .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Physical And Chemical Properties Analysis

This compound appears as white crystals with a melting point of 161–163 °C . Its FTIR (KBr) cm −1 values are: 3032 (C-H arom.), 1749 (C=O pyrone), 1677 (C=O b. acid), 1574 (C=C Ar), 1448 (C=C Ar), 1374 (CH 3), 1255 (C-O), 756 (C-H arom.) .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, it is known that compounds with a pyrrolo[2,3-d]pyrimidine skeleton exhibit a wide range of biological activities, including antiviral activity .

Future Directions

The potential for future research and development of this compound is vast, given its substantial antiviral activity . Further studies could explore its potential applications in the treatment of various viral diseases.

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4S/c18-10-2-3-13(19)12(6-10)16(23)25-15-8-24-11(7-14(15)22)9-26-17-20-4-1-5-21-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHWIVSVNWQNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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